An In-depth Technical Guide on the Chemical Properties of 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP)
An In-depth Technical Guide on the Chemical Properties of 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methods, and pharmacological profile of 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP). MDPPP is a synthetic cathinone and a designer drug that has been encountered in the illicit drug market.[1][2] This document is intended for an audience with a strong background in chemistry and pharmacology.
Chemical and Physical Properties
MDPPP, also known as 3,4-MD-α-PPP, is a substituted cathinone that shares structural similarities with other psychoactive substances such as α-pyrrolidinopropiophenone (α-PPP) and methylenedioxypyrovalerone (MDPV).[3] It is typically found as a white powder in its hydrochloride salt form.[2]
Table 1: Physical and Chemical Properties of MDPPP Hydrochloride
| Property | Value | Reference(s) |
| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)propan-1-one hydrochloride | [2] |
| Synonyms | 3',4'-MDPPP, 3,4-MD-α-PPP | [2][3] |
| CAS Number | 24698-57-5 | [2][3] |
| Chemical Formula | C₁₄H₁₇NO₃ · HCl | [3] |
| Molecular Weight | 283.8 g/mol | [3] |
| Appearance | White powder | [2] |
| Melting Point | 246.2 °C | [2] |
| Solubility | DMSO: 0.5 mg/mLEthanol: 1 mg/mLPBS (pH 7.2): 10 mg/mL | [3] |
Synthesis
Caption: General synthetic workflow for MDPPP.
Experimental Protocol (General): A detailed experimental protocol for the synthesis of MDPPP is not publicly available. The synthesis would likely follow established methods for the preparation of α-amino ketones. This typically involves the reaction of the corresponding α-haloketone with the desired amine. For MDPPP, this would involve the reaction of α-bromo-3',4'-methylenedioxypropiophenone with pyrrolidine in a suitable solvent. Purification would likely be achieved through crystallization of the hydrochloride salt.
Analytical Methods
The identification and quantification of MDPPP are crucial in forensic and research settings. The primary analytical techniques employed are gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).
3.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard method for the identification of MDPPP and its metabolites in biological samples.[4]
Table 2: GC-MS Parameters for MDPPP Analysis
| Parameter | Value | Reference(s) |
| Instrument | Agilent gas chromatograph with MS detector | [2] |
| Column | DB-1 MS (or equivalent); 30m x 0.25 mm x 0.25µm | [2] |
| Carrier Gas | Helium at 1 mL/min | [2] |
| Injector Temp. | 280°C | [2] |
| MSD Transfer Line Temp. | 280°C | [2] |
| MS Source Temp. | 230°C | [2] |
| MS Quad Temp. | 150°C | [2] |
| Oven Program | 100°C for 1 min, then ramp to 300°C at 12°C/min, hold for 30 min | [2] |
| Injection | 1 µL, Split Ratio = 25:1 | [2] |
| Mass Scan Range | 30-550 amu | [2] |
| Retention Time | 12.280 min | [2] |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dilute the analyte to approximately 4 mg/mL in chloroform.[2]
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.[2]
-
Analysis: Run the analysis using the parameters outlined in Table 2.
-
Identification: Compare the resulting mass spectrum with a reference spectrum of MDPPP. The electron ionization (EI) mass spectrum of MDPPP shows characteristic fragmentation patterns that can be used for its identification.
Caption: Typical analytical workflow for MDPPP identification.
3.2. High-Performance Liquid Chromatography (HPLC)
HPLC is particularly useful for the chiral separation of MDPPP enantiomers.
Table 3: HPLC Parameters for Enantiomeric Separation of MDPPP
| Parameter | Value | Reference(s) |
| Column | Astec® CHIROBIOTIC® V2, 15 cm x 4.6 mm I.D., 5 µm particles | [5] |
| Mobile Phase | Methanol:Water:Acetic Acid:Ammonium Hydroxide (95:5:0.1:0.02) | [5] |
| Flow Rate | 1 mL/min | [5] |
| Column Temp. | 20 °C | [5] |
| Detector | UV, 251 nm | [5] |
| Injection Volume | 5 µL | [5] |
| Sample Conc. | 100 µg/mL in methanol | [5] |
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Prepare a 100 µg/mL solution of MDPPP in methanol.[5]
-
Injection: Inject 5 µL of the sample solution into the HPLC system.[5]
-
Analysis: Perform the chromatographic separation using the conditions specified in Table 3.
-
Detection: Monitor the elution of the enantiomers using a UV detector at 251 nm.[5]
Spectroscopic Data
Spectroscopic data is fundamental for the structural elucidation and identification of MDPPP.
Table 4: Spectroscopic Data for MDPPP
| Spectroscopic Technique | Data | Reference(s) |
| UV Spectroscopy | λmax: 235, 282, 319 nm (in Methanol) | [3] |
| ¹H NMR (400 MHz, D₂O) | A spectrum is available showing signals in the aromatic and aliphatic regions. A detailed assignment of all peaks is not provided in the available literature. | [2] |
| Mass Spectrometry (EI) | An EI mass spectrum is available, showing a molecular ion peak and characteristic fragmentation patterns. | [2] |
| IR Spectroscopy | A full IR spectrum with peak assignments for MDPPP is not detailed in the provided search results. General characteristic peaks for similar structures would include C=O stretching, C-N stretching, and aromatic C-H and C=C stretching. |
Pharmacology and Mechanism of Action
MDPPP is a central nervous system stimulant.[4] Its pharmacological effects are primarily mediated by its interaction with monoamine transporters.
Table 5: Pharmacological Data for MDPPP
| Target | Parameter | Value | Reference(s) |
| Dopamine Transporter (DAT) | IC₅₀ (Uptake Inhibition) | 0.29 µM | [6][7] |
| Norepinephrine Transporter (NET) | IC₅₀ (Uptake Inhibition) | 1.37 µM | [6][7] |
| Norepinephrine Transporter (NET) | EC₅₀ (Partial Release) | Low micromolar range | [6][7][8] |
| Serotonin Transporter (SERT) | IC₅₀ (Uptake Inhibition) | > 10 µM | [6][7] |
| 5-HT₂A Receptor | Kᵢ (Binding Affinity) | 63.6 µM |
MDPPP acts as an inhibitor of the dopamine and norepinephrine transporters, with a higher potency for DAT.[6][7] This inhibition leads to an increase in the extracellular concentrations of these neurotransmitters in the synapse, resulting in stimulant effects. Additionally, MDPPP has been shown to be a partial releasing agent at the norepinephrine transporter.[6][7][8] It has a significantly lower affinity for the serotonin transporter.
Caption: Proposed mechanism of action of MDPPP.
Metabolism
Studies in rats have shown that MDPPP is extensively metabolized. The primary metabolic pathways include:
-
Demethylenation of the methylenedioxy group, followed by partial methylation of the resulting catechol.
-
Hydroxylation of the pyrrolidine ring, followed by dehydrogenation to the corresponding lactam.
-
Oxidative deamination to form the corresponding diketo compounds.
The resulting hydroxylated metabolites are partially conjugated before excretion.[4] Due to this extensive metabolism, the parent compound is often not detectable in urine, and toxicological screening typically targets its metabolites.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. swgdrug.org [swgdrug.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Metabolism and toxicological detection of the new designer drug 3',4'-methylenedioxy-alpha-pyrrolidinopropiophenone studied in urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Analysis of 3′,4′-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) Enantiomers on Astec® CHIROBIOTIC® V2 application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. repositorium.meduniwien.ac.at [repositorium.meduniwien.ac.at]
- 8. α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter: A pharmacological characterization of interactions between pyrrolidinopropiophenones and high and low affinity monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
